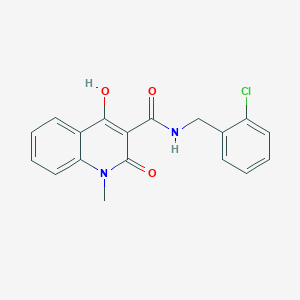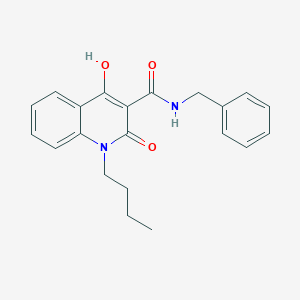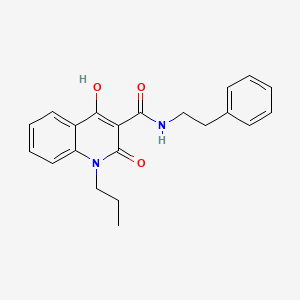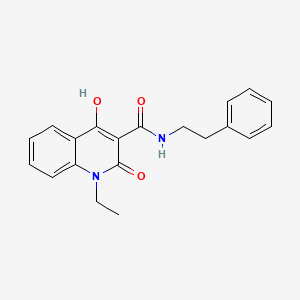![molecular formula C27H20O7 B5913964 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)
3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one), also known as EPMC, is a synthetic compound that belongs to the class of flavonoids. EPMC has been widely studied for its potential therapeutic applications in various diseases due to its antioxidant, anti-inflammatory, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) is not fully understood. However, it has been proposed that 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) exerts its therapeutic effects by modulating various signaling pathways such as the NF-κB, MAPK, and PI3K/Akt pathways. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has been shown to exhibit a wide range of biochemical and physiological effects. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has been found to scavenge free radicals and inhibit lipid peroxidation, which can help in the prevention and treatment of oxidative stress-related diseases. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which can help in the prevention and treatment of inflammatory diseases. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has several advantages for lab experiments. It is a synthetic compound, which makes it easy to obtain in pure form. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has also been extensively studied, and its properties and effects are well-known. However, 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) also has low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one). One of the potential applications of 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) is in the prevention and treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has been found to exhibit neuroprotective effects in animal models of these diseases. Another potential application of 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) is in the prevention and treatment of cardiovascular diseases. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has been found to exhibit cardioprotective effects in animal models of myocardial infarction and hypertension. Further studies are needed to fully understand the therapeutic potential of 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) in these diseases.
Méthodes De Synthèse
3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) can be synthesized by the condensation reaction of 4-hydroxycoumarin and 4-ethoxybenzaldehyde in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization to obtain pure 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one).
Applications De Recherche Scientifique
3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has been found to exhibit potent antioxidant and anti-inflammatory activities, which can help in the prevention and treatment of oxidative stress-related diseases. 3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Propriétés
IUPAC Name |
3-[(4-ethoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O7/c1-2-32-16-13-11-15(12-14-16)21(22-24(28)17-7-3-5-9-19(17)33-26(22)30)23-25(29)18-8-4-6-10-20(18)34-27(23)31/h3-14,21,28-29H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOCTAWZKUZTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicoumarol derivative, 3 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913895.png)


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913923.png)
![4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913938.png)
![methyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913946.png)

![methyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913959.png)


![7-(1,3-benzodioxol-5-yl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913965.png)

![3,3'-[(4-methoxyphenyl)methylene]bis(4-hydroxy-6-methyl-2H-pyran-2-one)](/img/structure/B5913980.png)
